molecular formula C10H15ClN2 B6354217 2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride CAS No. 55770-10-0

2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride

Cat. No.: B6354217
CAS No.: 55770-10-0
M. Wt: 198.69 g/mol
InChI Key: ZURAMJWURKINMY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of acetamidine and is characterized by the presence of a 3,4-dimethylphenyl group attached to the acetamidine moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride typically involves the reaction of 3,4-dimethylaniline with acetamidine. The process begins with the diazotization of 3,4-dimethylaniline, followed by a reduction reaction using sodium metabisulfite as the reducing agent. The reduction is carried out at a temperature range of 10-35°C and a pH of 7-9 . The final product is obtained after hydrolysis and purification steps.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize production costs and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium metabisulfite.

    Substitution: It can undergo substitution reactions where the acetamidine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium metabisulfite is commonly used as a reducing agent.

    Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenylhydrazine hydrochloride
  • 3,4-Dimethylphenylhydrazine
  • 3,4-Dimethylaniline

Uniqueness

2-(3,4-Dimethyl-phenyl)-acetamidine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to inhibit enzymes and interact with proteins makes it valuable in scientific research and industrial applications .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-7-3-4-9(5-8(7)2)6-10(11)12;/h3-5H,6H2,1-2H3,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURAMJWURKINMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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